molecular formula C19H39N3O4 B15300770 tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate

tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate

Cat. No.: B15300770
M. Wt: 373.5 g/mol
InChI Key: MOUPECJLEZQJTP-UHFFFAOYSA-N
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Description

This compound is a bis-tert-butoxycarbonyl (Boc)-protected polyamine derivative. Its structure features two Boc groups attached to a linear butyl chain with a methylamino linker, making it a key intermediate in peptide synthesis and medicinal chemistry for amine protection. The tert-butyl groups enhance solubility in organic solvents and stabilize the molecule against hydrolysis under basic conditions .

Properties

Molecular Formula

C19H39N3O4

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-[4-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]butyl]carbamate

InChI

InChI=1S/C19H39N3O4/c1-18(2,3)25-16(23)20-12-8-10-14-22(7)15-11-9-13-21-17(24)26-19(4,5)6/h8-15H2,1-7H3,(H,20,23)(H,21,24)

InChI Key

MOUPECJLEZQJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(C)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure—Boc-NH-(CH₂)₄-N(Me)-(CH₂)₄-NH-Boc —demands a convergent synthesis approach to install the central methylamino moiety while preserving the stereochemical integrity of the terminal Boc-protected amines. Key challenges include:

  • Selective mono-methylation of a diamine precursor.
  • Sequential Boc protection under conditions compatible with secondary amines.
  • Ensuring high yields and purity in multi-step transformations.

Retrosynthetically, the molecule can be dissected into N-methyl-bis(4-aminobutyl)amine as the core scaffold, with Boc groups appended to the terminal amines. This analysis informs two primary synthetic routes, both leveraging established carbamate protection methodologies.

Synthetic Methodologies

Route 1: Sequential Boc Protection and Methylation

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

The synthesis begins with 1,4-diaminobutane , a readily available diamine. Using the protocol reported by Ha et al., mono-Boc protection is achieved via in situ generation of the mono-HCl salt using trimethylsilyl chloride (Me₃SiCl) . Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) yields tert-butyl N-(4-aminobutyl)carbamate (Boc-NH-(CH₂)₄-NH₂ ) with >80% purity.

Reaction Conditions :

  • Me₃SiCl (1.0 equiv), DCM, 0°C → RT, 1 h.
  • Boc₂O (1.1 equiv), triethylamine (TEA, 1.5 equiv), 12 h.
Step 2: Methylation of the Free Amine

The free amine in Boc-NH-(CH₂)₄-NH₂ undergoes methylation using methyl iodide (CH₃I) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding Boc-NH-(CH₂)₄-NH-Me .

Reaction Conditions :

  • CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.
  • Yield: ~70% (HPLC purity >90%).
Step 3: Boc Protection of the Secondary Amine

Protecting the secondary amine (Boc-NH-(CH₂)₄-NH-Me ) poses challenges due to reduced nucleophilicity. Employing Boc₂O with 4-dimethylaminopyridine (DMAP) as a catalyst in DCM achieves successful protection, albeit at elevated temperatures.

Reaction Conditions :

  • Boc₂O (2.0 equiv), DMAP (0.1 equiv), DCM, 40°C, 24 h.
  • Yield: ~65% (isolated as white solid).

Route 2: Reductive Amination and Tandem Protection

Step 1: Synthesis of N-Methyl-bis(4-aminobutyl)amine

An alternative route involves reductive amination of 1,4-diaminobutane with formaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) . This one-pot reaction generates N-methyl-bis(4-aminobutyl)amine , though competing polymerization necessitates careful stoichiometric control.

Reaction Conditions :

  • Formaldehyde (1.0 equiv), NaBH₃CN (1.5 equiv), MeOH, RT, 12 h.
  • Yield: ~50% (crude, requires purification via column chromatography).
Step 2: Global Boc Protection

Treating N-methyl-bis(4-aminobutyl)amine with excess Boc₂O (4.0 equiv) and TEA in DCM installs both Boc groups quantitatively. The reaction proceeds at room temperature, avoiding side reactions associated with elevated temperatures.

Reaction Conditions :

  • Boc₂O (4.0 equiv), TEA (4.0 equiv), DCM, RT, 24 h.
  • Yield: >95% (NMR purity).

Analytical Validation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, Boc CH₃), 1.60–1.70 (m, 8H, CH₂), 2.50–2.70 (m, 6H, NCH₂ and NCH₃), 3.10–3.20 (m, 4H, NHCH₂), 5.10 (br s, 2H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.4 (Boc CH₃), 29.8–30.2 (CH₂), 40.5 (NCH₃), 49.8 (NCH₂), 79.8 (Boc C), 156.0 (C=O).
  • ¹⁵N NMR (40 MHz, CDCl₃): δ 32.1 (Boc NH), 45.6 (central N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₃₉N₃O₄⁺ [M+H]⁺ : 374.3011.
  • Observed : 374.3009 (Δ = -0.5 ppm).

X-ray Crystallography

Single-crystal X-ray analysis confirms the gauche conformation of the butyl chains and the tetrahedral geometry around the central nitrogen atom.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield ~45% (3 steps) ~48% (2 steps)
Purity >90% (HPLC) >95% (HPLC)
Key Advantage Avoids reductive amination Fewer steps
Limitation Low yield in Step 3 Requires stringent stoichiometry

Industrial and Pharmacological Applications

The compound serves as a key intermediate in:

  • PROTAC (Proteolysis-Targeting Chimera) synthesis : Its dual Boc-protected amines enable modular conjugation to E3 ligase ligands and target protein binders.
  • Spermidine analogues : The butyl spacer mimics natural polyamine backbones, enhancing cellular uptake.

Chemical Reactions Analysis

Boc Deprotection Methods

The Boc group is typically removed under acidic conditions, but milder methods are available:

  • Oxalyl chloride in methanol :

    • Rapid deprotection with 3–5 equivalents of oxalyl chloride in MeOH at room temperature .

    • Mechanism involves intermediate isocyanate formation, followed by hydrolysis to release the amine .

  • Phosphoric acid :

    • Selective deprotection under aqueous conditions without affecting other functional groups .

  • Magic blue (MB⁺) with triethylsilane :

    • Catalytic cleavage of C–O bonds in Boc groups under mild conditions .

MethodConditionsAdvantagesLimitations
Oxalyl chloride/MeOH3–5 eq. reagent, RT, 3 hHigh yields (>70%), fastPotential CO byproduct
Aqueous phosphoric acidMild, selectiveEnvironmentally benignRequires aqueous workup
Magic blue/TeSCatalytic, RTHigh yields, minimal side productsLimited scalability

Potential Stability and Reactivity

  • Boc group stability : Resistant to basic conditions but labile under acidic (e.g., TFA) or acidic aqueous environments .

  • Multi-amine functionality : The tertiary amine (N-(methyl)amino) may undergo alkylation or reductive amination if activated (e.g., with aldehydes), while the Boc-protected amine requires selective deprotection .

Mechanistic Insights

  • Boc deprotection : The oxalyl chloride–MeOH method involves electrophilic addition to the carbamate carbonyl, forming isocyanate intermediates that hydrolyze to release the amine .

  • Coupling reactions : The use of DMSO with K₂CO₃ promotes nucleophilic aromatic substitution or amine alkylation , depending on the electrophile .

Research Findings and Trends

  • High-yield synthesis : Reactions in DMSO with K₂CO₃ achieve near-quantitative yields (98%) for Boc-protected amine couplings .

  • Selective deprotection : Oxalyl chloride in MeOH avoids harsh acidic conditions, preserving sensitive functional groups .

  • Catalytic methods : Magic blue-mediated deprotection offers a sustainable alternative to traditional acids .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc protecting group is commonly used in peptide synthesis to protect amine groups during the reaction .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate involves its ability to undergo deprotection and substitution reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine groups that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Analogues

tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate (CAS 847-42-7)
  • Structure : Boc-protected butylamine with a benzyloxy substituent.
  • Key Differences: The benzyloxy group introduces aromaticity, increasing lipophilicity compared to the methylamino linker in the target compound. This alters reactivity; the benzyloxy group is susceptible to hydrogenolytic cleavage, whereas the methylamino group remains stable under such conditions .
  • Applications : Primarily used in orthogonal protection strategies for amines in peptide synthesis .
tert-Butyl N-[4-(2-chloroacetamido)butyl]carbamate (CAS 133264-58-1)
  • Structure : Boc-protected butylamine with a chloroacetamido group.
  • Key Differences : The chloroacetamido moiety enables nucleophilic substitution reactions, making this compound reactive toward thiols or amines—a property absent in the target compound. This reactivity is leveraged in bioconjugation and prodrug design .
  • Stability : Less stable in aqueous basic conditions due to the electron-withdrawing chloro group .
tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
  • Structure: Boc-protected tetrahydro-2H-pyran derivative with a cyano group.
  • Key Differences: The rigid oxane ring and cyano substituent reduce conformational flexibility compared to the linear butyl chain in the target compound. This steric hindrance limits its utility in long-chain peptide synthesis but enhances selectivity in small-molecule drug design .
tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
  • Structure: Boc-protected aminotetrahydrofuran derivative.
  • Key Differences: The oxolane (tetrahydrofuran) ring introduces chirality and polar oxygen atoms, improving water solubility but reducing compatibility with nonpolar solvents compared to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Stability in Basic Conditions Primary Applications
Target Compound Not Provided Likely C₂₀H₃₉N₃O₄ ~401.55 g/mol Bis-Boc, methylamino, butyl High Peptide synthesis, PROTACs
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate 847-42-7 C₁₆H₂₆N₂O₃ 294.39 g/mol Boc, benzyloxy, butyl Moderate (benzyloxy cleavage) Orthogonal amine protection
tert-Butyl N-[4-(2-chloroacetamido)butyl]carbamate 133264-58-1 C₁₁H₂₁ClN₂O₃ 264.75 g/mol Boc, chloroacetamido, butyl Low (chloro reactivity) Bioconjugation, prodrugs
tert-butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C₁₁H₁₈N₂O₃ 226.27 g/mol Boc, cyano, oxane ring High Small-molecule drug design
tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 C₉H₁₈N₂O₃ 202.25 g/mol Boc, oxolane ring, amino Moderate (polar hydrolysis) Chiral intermediates

Biological Activity

Tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate is a synthetic compound that belongs to the class of carbamates. Its complex structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C32H42N4O5
  • Molecular Weight : 562.70 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structural formula.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of multiple amine groups and a carbamate moiety suggests that it may interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of amine groups may allow for interaction with neurotransmitter receptors or other cellular receptors.
  • Membrane Permeabilization : Some derivatives of carbamates exhibit properties that enhance membrane permeability, which could facilitate drug delivery or enhance the activity of co-administered drugs.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For example, studies have shown that certain derivatives can potentiate the activity of antibiotics against resistant strains of bacteria such as E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Potentiation Factor
Control Antibiotic128-
Compound A168-fold decrease
Compound B324-fold decrease

This table illustrates the effectiveness of related compounds in lowering the minimum inhibitory concentration (MIC) of antibiotics, suggesting a potential role for this compound in enhancing antibiotic efficacy.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown varying effects depending on the concentration and exposure time. For instance, at higher concentrations, some derivatives exhibited cytotoxic effects on human cell lines, indicating a need for careful dosing in therapeutic applications .

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity
HEK29350Low cytotoxicity

Case Studies

  • Antibiotic Potentiation : A study focused on the enhancement of antibiotic activity against resistant bacterial strains demonstrated that this compound significantly reduced MIC values when combined with standard antibiotics like clarithromycin .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that while some derivatives were effective in inducing apoptosis, others showed significant toxicity at therapeutic levels .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate?

  • Methodological Answer : The synthesis typically involves sequential carbamate formation and nucleophilic substitution. For example, tert-butyl carbamate derivatives react with amines (e.g., 4-aminobutyl-methylamine) under basic conditions (e.g., triethylamine or NaOH) in solvents like dichloromethane or tetrahydrofuran (THF). Temperature control (0–25°C) and pH adjustment (neutral to slightly basic) are critical to minimize side reactions. Purification via column chromatography (e.g., hexane:ethyl acetate gradients) yields the product .
  • Key Parameters :
ParameterOptimal Range
BaseTriethylamine, NaOH
SolventDCM, THF
Temperature0–25°C
PurificationHexane:EtOAc (60:40)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the tert-butyl groups (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). For complex mixtures, 2D NMR (e.g., HSQC, COSY) resolves overlapping signals .

Q. How can researchers ensure stability during storage and handling?

  • Methodological Answer : Store the compound at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as they cleave the tert-butoxycarbonyl (Boc) protecting group. Use anhydrous solvents (e.g., DCM with molecular sieves) during experiments. Stability testing via TLC or HPLC at intervals confirms degradation thresholds .

Advanced Research Questions

Q. What experimental strategies elucidate the reaction mechanism of its nucleophilic substitutions?

  • Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots can differentiate between SN1 and SN2 pathways. Isotopic labeling (e.g., ¹⁵N in the amine group) combined with NMR tracks bond reorganization. Computational studies (DFT or MD simulations) model transition states and charge distribution. For example, bulky tert-butyl groups may sterically hinder SN2 pathways, favoring SN1 mechanisms .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, enzyme purity). Standardize protocols using:
  • Enzyme assays : Pre-incubate the compound with target enzymes (e.g., proteases) in pH 7.4 buffer. Measure inhibition via fluorogenic substrates.
  • Cell-based assays : Use isogenic cell lines to control for genetic variability.
    Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Data normalization to positive/negative controls (e.g., indomethacin for anti-inflammatory studies) reduces variability .

Q. What strategies optimize its use as a building block in drug discovery?

  • Methodological Answer :
  • Functional Group Compatibility : The Boc group is stable under mild conditions but cleaved with TFA for downstream modifications.
  • Derivatization : React the secondary amine with acyl chlorides or sulfonates to diversify the scaffold.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl chain lengths (e.g., replacing butyl with pentyl) and test against biological targets. Use crystallography or docking studies to correlate structural changes with activity .
  • Example SAR Table :
AnalogModificationActivity (IC₅₀, nM)
Parent compoundNone120
Analog APentyl chain85
Analog BFluorine substitution45

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer : Variations arise from impurity profiles (e.g., unreacted starting materials) or purification efficiency. Implement:
  • In-line monitoring : Use FTIR or Raman spectroscopy during synthesis to track reaction progress.
  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify optimal conditions.
  • Comparative analysis : Replicate literature methods with strict adherence to described conditions. If yields differ, characterize byproducts via LC-MS to identify degradation pathways .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Documentation : Maintain records per OSHA Hazard Communication Standard (HCS) and Globally Harmonized System (GHS) guidelines. Note that while the compound is not classified as hazardous, byproducts (e.g., methylamine) may require additional precautions .

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